N-(2-fluorobenzyl)-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
N-(2-fluorobenzyl)-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions to form the 1,3,4-thiadiazole core.
Introduction of the Amino Group: The 3-methoxyphenyl group can be introduced via nucleophilic substitution reactions.
Acylation: The final step involves the acylation of the thiadiazole derivative with 2-fluorobenzyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions in batch or continuous flow reactors, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the thiadiazole ring or the acetamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide
- N-(2-bromobenzyl)-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-(2-fluorobenzyl)-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-25-14-7-4-6-13(9-14)21-18-23-22-17(26-18)10-16(24)20-11-12-5-2-3-8-15(12)19/h2-9H,10-11H2,1H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBIDDXHIAZMCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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